molecular formula C9H13NO2 B2915731 N,N-diethylfuran-2-carboxamide CAS No. 32488-17-8

N,N-diethylfuran-2-carboxamide

Cat. No.: B2915731
CAS No.: 32488-17-8
M. Wt: 167.208
InChI Key: YHJBAAKEBOWCDY-UHFFFAOYSA-N
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Description

N,N-diethylfuran-2-carboxamide is an organic compound with the molecular formula C9H13NO2 and a molar mass of 167.205 g/mol . It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylfuran-2-carboxamide can be synthesized through the reaction of 2-furoic acid with diethylamine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The use of microwave reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, dihydrofuran derivatives, and substituted amides .

Scientific Research Applications

N,N-diethylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and amide group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylfuran-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Uniqueness

N,N-diethylfuran-2-carboxamide is unique due to its specific structure, which includes a diethylamide group attached to a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N,N-diethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJBAAKEBOWCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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